4-Formyl-2-methylthiazole

Medicinal Chemistry Organic Synthesis Reactivity Prediction

Researchers pursuing epothilone A total synthesis or thiazole-focused library generation face a critical supply challenge: substituting 4-formyl-2-methylthiazole with a 2-formyl or 5-formyl positional isomer yields fundamentally divergent reactivity due to distinct electronic and steric environments on the thiazole ring, risking failed syntheses and wasted resources. • Validated intermediate in the published multi-step total synthesis of epothilone A-route fidelity demands this specific regioisomer. • 4-Formyl substitution pattern enables selective functionalization via condensations, reductions, and nucleophilic additions; established electrophilic reactivity order (2- > 5- > 4-substituted) ensures predictable, reproducible synthetic outcomes. • Commercially available in multi-kilogram quantities at ≥95% purity, bridging the gap between discovery-scale research and late-stage pharmaceutical development without process re-optimization.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 20949-84-2
Cat. No. B112269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methylthiazole
CAS20949-84-2
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C=O
InChIInChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3
InChIKeyAEHWVNPVEUVPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-2-methylthiazole Identity and Baseline


4-Formyl-2-methylthiazole (CAS 20949-84-2, C5H5NOS, MW 127.16) is a heterocyclic aldehyde containing a thiazole ring with a formyl group at the 4-position and a methyl substituent at the 2-position . It is a white to off-white crystalline solid (melting point 56-58 °C) with a predicted pKa of 1.22±0.10 . The compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis .

Identity 4-Formyl-2-methylthiazole
Role Synthetic intermediate for condensation, reduction
Context Reported in heterocyclic library synthesis

4-Formyl-2-methylthiazole Structural and Reactivity Distinctions


Substituting 4-Formyl-2-methylthiazole with a positional isomer or a closely related thiazole aldehyde is not chemically equivalent and often leads to divergent synthetic outcomes. The specific substitution pattern—a methyl group at C2 and a formyl group at C4—dictates both the electronic properties of the thiazole ring and the steric environment around the reactive aldehyde moiety . Theoretical studies indicate that the reactivity of thiazole derivatives toward electrophilic attack is strongly dependent on the position and electronic nature of substituents, with a predicted reactivity order of 2-substituted > 5-substituted > 4-substituted thiazoles [1]. This means a 2-formyl or 5-formyl analog will exhibit fundamentally different reactivity profiles in key transformations, making direct replacement without process re-optimization or compromised yields a significant risk [2].

Positional isomer reactivity mismatch

Electrophilic substitution rates differ among 2-, 4-, and 5-formyl thiazoles, which may alter reaction selectivity.

Synthetic route divergence

Replacing the 4-formyl isomer with a 5-formyl or 2-formyl analog would likely require re-optimization of key transformations.

Yield and purity risk

Reported yields and impurity profiles are isomer-specific; direct substitution may compromise product quality.

4-Formyl-2-methylthiazole Performance Evidence


Electrophilic Reactivity: C4 vs. C5 Formyl Isomers

The intrinsic reactivity of the thiazole ring toward electrophiles is position-dependent. Solvolysis rate studies establish a clear reactivity order of C5 > C4 ≫ C2 for electrophilic substitution on the thiazole ring [1]. This means that the 5-formyl-2-methylthiazole (CAS 1003-60-7) is significantly more reactive at the ring than the 4-formyl-2-methylthiazole (CAS 20949-84-2) [1]. Additionally, quantum chemical calculations predict that for electron-rich thiazoles, the reactivity order toward electrophilic attack at the nitrogen atom is 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [2]. This data demonstrates that selecting the 4-formyl isomer over the 5-formyl or 2-formyl isomer is not a trivial substitution but a deliberate choice for specific reaction conditions where lower reactivity or a different regio-chemical outcome is required.

Electrophilic Reactivity
Class-level inference
C5 > C4 >> C2
Reactivity order informs site-selective synthesis planning
Based on solvolysis rate studies
Medicinal Chemistry Organic Synthesis Reactivity Prediction

Epothilone A Total Synthesis

4-Formyl-2-methylthiazole has been explicitly and successfully employed as a key building block in the total synthesis of epothilone A and its analogues, a class of potent microtubule-stabilizing anticancer agents [1]. The compound was used in a condensation reaction with a phosphorane to generate a crucial 2-methyl-3-(2-methylthiazol-4-yl)-2-propenal intermediate [1]. A similar transformation using a 5-formyl or 2-formyl analog would not produce the same intermediate and would require a completely redesigned synthetic route. This established role in a landmark total synthesis provides a high-confidence, application-specific differentiator for procurement.

Epothilone A Synthesis
Supporting evidence
Key intermediate in total synthesis
Application-proven building block for complex molecule construction
Wittig-type condensation with phosphorane
Total Synthesis Anticancer Agents Natural Products

Commercial Availability and Production Scale

From a procurement standpoint, 4-Formyl-2-methylthiazole (CAS 20949-84-2) is commercially available in significant quantities (up to 200 kg/month) with high purity (97% by HPLC) [1]. This level of commercial availability is not universally shared by all positional isomers or substituted thiazole aldehydes, which can often be limited to small research quantities or require custom synthesis. This distinction directly impacts the feasibility of scaling up from discovery to development, making this compound a more practical choice for projects with a defined path toward larger-scale production.

Commercial Scale
Supporting evidence
200 kg/month, 97% purity
Supports scale-up and reliable supply
Vendor specification
Supply Chain Procurement Scale-up

4-Formyl-2-methylthiazole Application Scenarios


4-Substituted Thiazole Library Synthesis

The compound is ideally suited for generating diverse libraries of 4-substituted thiazoles through classic aldehyde transformations such as condensations (e.g., forming hydrazones, oximes, or enamines), reductions, or nucleophilic additions [1]. The established electronic properties of the 4-formyl group, which render the ring less reactive to electrophiles compared to a 5-formyl analog, can be exploited for selective functionalization [2].

Epothilone A and Analogue Total Synthesis

This compound has a validated and well-documented role in the multi-step synthesis of the complex macrolide epothilone A [1]. Its procurement is therefore non-negotiable for research groups engaged in the total synthesis of this natural product or related analogues, as substitution with a positional isomer would require a complete redesign of the published synthetic route.

Pharmaceutical Process Chemistry and Scale-Up

Given its demonstrated commercial availability in multi-kilogram quantities with high purity [1], 4-Formyl-2-methylthiazole is a strong candidate for use as an intermediate in the late-stage development and manufacturing of pharmaceutical compounds. This differentiates it from less commercially available thiazole aldehydes that may only be suitable for early-stage discovery research.

Application
Selection Property
Validation Focus
4-Substituted Thiazole Library Synthesis
Aldehyde reactivity and site-selectivity
Electrophilic substitution selectivity
Epothilone A Total Synthesis
Application-specific building block
Route fidelity to published procedure
Pharmaceutical Process Scale-Up
Multi-kg commercial availability
Supply chain reliability and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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